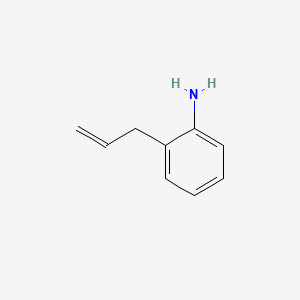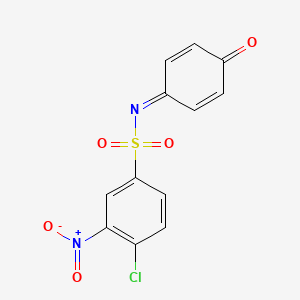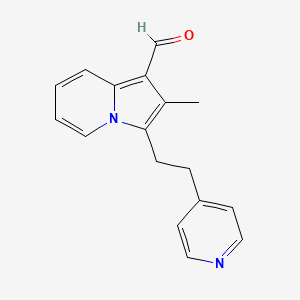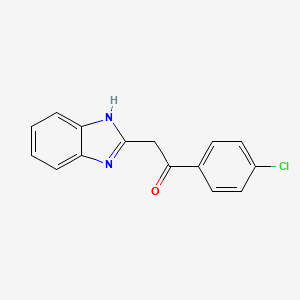
10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘10,10’-Di(naphthalen-2-yl)-9,9’-bianthracene’ (DNBA) is a polycyclic aromatic hydrocarbon (PAH) compound that has gained significant attention in the field of organic electronics due to its unique properties. DNBA is a non-planar molecule that exhibits high thermal stability, high charge mobility, and strong fluorescence emission. These properties make it a promising candidate for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices.
Applications De Recherche Scientifique
Organic Light Emitting Diodes (OLEDs)
10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene and its derivatives are widely used in the field of organic light-emitting diodes (OLEDs). These compounds are known for their efficiency in blue emission, which is crucial for high-quality display and lighting applications. For instance, derivatives of 10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene have been synthesized to enhance the performance of blue fluorescent organic light-emitting diodes. They demonstrate high thermal stability and blue emission properties suitable for OLED applications (Chen et al., 2015), (Lim et al., 2019).
Photophysical Processes
Research into the photophysical processes of 10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene derivatives has shown that these compounds exhibit unique luminescent properties. For example, the study of 9-bromo-10-naphthalen-2-yl-anthracene, a related compound, reveals interesting solvent effects on its emission spectra, indicating potential applications in sensing and molecular electronics (Guo et al., 2007).
Electrochemical and Electron Spin Resonance Studies
Electrochemical and electron spin resonance (ESR) studies of related compounds, such as 9,10-Di(α-naphthyl) anthracene, provide insights into the electronic structure and behavior of these molecules. Such studies can help in understanding the molecular behavior under different electrical conditions, which is vital for electronic and photonic applications (Marcoux et al., 1970).
Structural and Electronic Properties
The study of the structural and electronic properties of these compounds, including their derivatives and analogs, is crucial for the development of new materials with optimized properties. For example, investigations into the conformational effects on electronic coupling in mixed-valence systems using anthracene derivatives have provided valuable insights for designing more efficient electronic materials (Chen et al., 2018).
Propriétés
IUPAC Name |
9-naphthalen-2-yl-10-(10-naphthalen-2-ylanthracen-9-yl)anthracene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30/c1-3-15-33-29-35(27-25-31(33)13-1)45-37-17-5-9-21-41(37)47(42-22-10-6-18-38(42)45)48-43-23-11-7-19-39(43)46(40-20-8-12-24-44(40)48)36-28-26-32-14-2-4-16-34(32)30-36/h1-30H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTCUXRCBXEPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC1=CC=CC=C1C=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629300 |
Source


|
| Record name | 10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene | |
CAS RN |
331749-31-6 |
Source


|
| Record name | 10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B3051271.png)
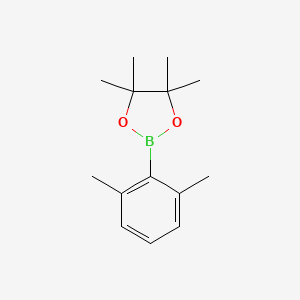
![3-Oxa-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B3051274.png)

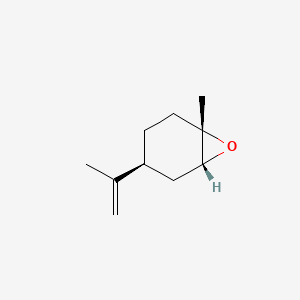
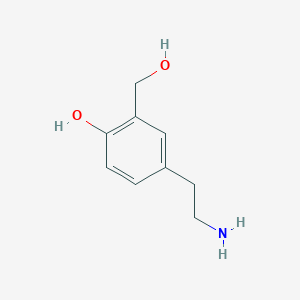
![Benzene, [(1-methylethoxy)ethynyl]-](/img/structure/B3051278.png)
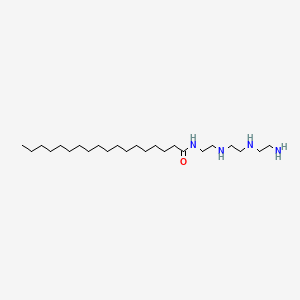

![Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3051290.png)
